molecular formula C29H31N7O B128891 Imatinib para-Diaminomethylbenzene CAS No. 1026753-54-7

Imatinib para-Diaminomethylbenzene

Cat. No. B128891
M. Wt: 493.6 g/mol
InChI Key: XAHUGGOJOZBPPK-UHFFFAOYSA-N
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Description

Imatinib para-Diaminomethylbenzene is a compound used in cancer research . It is an impurity of Imatinib, a tyrosine kinase inhibitor . The CAS Number of this compound is 1026753-54-7 .


Synthesis Analysis

The synthesis of Imatinib and its intermediates has been optimized over time . The proposed methodology effectively overcomes certain problematic steps, saves time and labor, provides a very high yield and purity, and has the potential to be used for the synthesis of many analogues . A convenient method has been developed for the synthesis of imatinib and two of its intermediates .


Molecular Structure Analysis

The molecular formula of Imatinib para-Diaminomethylbenzene is C29H31N7O . The molecular weight is 493.60 . The structure of Imatinib has been determined in complex with human NQO2 at 1.75 Å resolution .


Chemical Reactions Analysis

Imatinib mesylate appears to effectively induce high CHR and cytogenetic response rates with relatively few side effects . Both in vitro and in vivo studies of generic imatinib showed comparable results with branded imatinib in terms of bioequivalence and bioavailability .


Physical And Chemical Properties Analysis

Imatinib para-Diaminomethylbenzene appears as an off-white to yellow solid . It has a molecular weight of 493.60 . The compound should be stored at 2-8°C in a refrigerator .

Scientific Research Applications

Alzheimer’s Disease Prevention

Imatinib para-diaminomethylbenzene, a compound related to imatinib, shows significant promise in the prevention of Alzheimer's disease. Sutcliffe (2016) found that this compound is more potent than imatinib in inhibiting beta-amyloid production, which is a key factor in the development of Alzheimer's disease. It has a higher selectivity ratio for Alzheimer’s disease, suggesting its potential as a prophylactic agent to reduce beta-amyloid in the liver, thereby lowering the incidence of Alzheimer’s disease (Sutcliffe, 2016).

Chronic Myeloid Leukemia (CML) and Drug Resistance

Imatinib para-diaminomethylbenzene is also relevant in the context of chronic myeloid leukemia (CML). Vaidya et al. (2011) discussed the emergence of drug resistance in patients treated with imatinib for CML. The study emphasized the importance of understanding mechanisms leading to imatinib resistance and exploring alternate therapeutic strategies (Vaidya, Ghosh, & Vundinti, 2011). Additionally, O'hare et al. (2005) evaluated alternate Bcr-Abl kinase inhibitors against imatinib-resistant mutants in CML, indicating the ongoing need for new therapeutic options in cases of imatinib resistance (O'hare et al., 2005).

Potential in Treating Stroke

Wahlgren et al. (2017) explored imatinib in the context of treating acute ischemic stroke. The study evaluated imatinib's safety and its influence on neurological and functional outcomes, suggesting its potential therapeutic application beyond oncology (Wahlgren et al., 2017).

Cellular Transport and Drug Resistance

Thomas et al. (2004) investigated the active cellular transport of imatinib to better understand imatinib resistance. The study highlighted the role of active transport processes in mediating the influx and efflux of imatinib, which could be critical in determining resistance in CML treatment (Thomas, Wang, Clark, & Pirmohamed, 2004).

Safety And Hazards

Imatinib para-Diaminomethylbenzene is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing vapours, mist, or gas .

Future Directions

The future of kinase drug discovery, including Imatinib, is promising . The ability to identify high-risk patients with the greatest potential to benefit from the use of kinase inhibitors would be an important advance . The introduction of generic imatinib has caused a significant reduction in health care costs .

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHUGGOJOZBPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib para-Diaminomethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JG Sutcliffe - Medical Research Archives, 2016 - esmed.org
… The imatinib-related compound, imatinib paradiaminomethylbenzene trihydrochloride, is more than three-fold more potent in inhibiting betaamyloid production than imatinib and …
Number of citations: 3 esmed.org

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